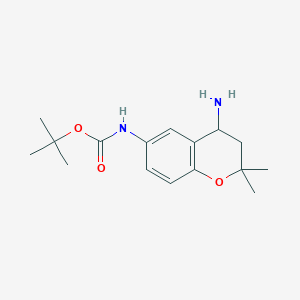

4-Amino-6-(Boc-amino)-2,2-dimethylchroman

Übersicht

Beschreibung

“4-Amino-6-(boc-amino)-2,2-dimethylchromane” is a chemical compound that is likely to be used in organic synthesis . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The synthesis of such compounds involves the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Die Boc-(tert-Butyloxycarbonyl)-Gruppe wird in der Peptidsynthese häufig als Aminsäure-Schutzgruppe verwendet. „4-Amino-6-(Boc-amino)-2,2-dimethylchroman“ kann zur Synthese komplexer Peptide eingesetzt werden. Die Boc-Gruppe schützt die Aminofunktionalität während der Kupplung von Peptidketten und verhindert so unerwünschte Nebenreaktionen .

Medizinische Chemie

In der medizinischen Chemie dienen die Boc-geschützten Aminoverbindungen als Zwischenprodukte bei der Entwicklung von Arzneimitteln. Die Chromanstruktur ist insbesondere ein Kernbestandteil einer Vielzahl von therapeutischen Wirkstoffen, darunter Antioxidantien, Antikoagulanzien und Neuroprotektiva .

Katalyse

Die Verbindung kann an katalytischen Prozessen beteiligt sein, insbesondere bei der Entwicklung neuer katalytischer Methoden zur Boc-Entschützung. Dies ist entscheidend für die Synthese von Pharmazeutika und anderen organischen Verbindungen, bei denen eine selektive Entschützung erforderlich ist .

Grüne Chemie

„this compound“ kann in Initiativen der grünen Chemie eingesetzt werden, bei denen der Schwerpunkt auf der Reduzierung von Umweltauswirkungen liegt. Seine Verwendung in nachhaltigen Methoden zur Boc-Entschützung entspricht den Prinzipien der grünen Chemie und zielt darauf ab, den Einsatz gefährlicher Stoffe zu minimieren .

Ionenflüssigkeiten

Die Boc-geschützten Aminosäurederivate sind entscheidend für die Herstellung von Aminosäure-Ionenflüssigkeiten (AAILs), die als Lösungsmittel und Reagenzien in der organischen Synthese und Peptidsynthese verwendet werden. Diese Ionenflüssigkeiten bieten Vorteile wie reduzierte Flüchtigkeit und verbesserte chemische Stabilität .

Wirkmechanismus

Target of Action

The tert-butyloxycarbonyl (boc) group is widely used in organic synthesis, particularly in peptide synthesis . The Boc group serves as a protective group for amines, preventing unwanted reactions during synthesis .

Mode of Action

The mode of action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane involves the use of the Boc group as a protective group during synthesis. The Boc group can be removed under acidic conditions, revealing the amine group for further reactions . This deprotection process is an essential step in the synthesis of complex organic molecules .

Biochemical Pathways

Compounds with boc-protected amino groups are often used in the synthesis of peptides . These peptides can then interact with various biochemical pathways, depending on their structure and function.

Pharmacokinetics

The properties of the boc group suggest that it could potentially improve the stability and solubility of the compound, which could influence its pharmacokinetic properties .

Result of Action

The result of the action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane is the synthesis of complex organic molecules, such as peptides . The Boc group protects the amine group during synthesis, preventing unwanted reactions. Once the synthesis is complete, the Boc group can be removed, allowing the amine group to participate in further reactions .

Action Environment

The action of 4-Amino-6-(tert-butyloxycarbonyl-amino)-2,2-dimethylchromane can be influenced by various environmental factors. For example, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the synthesis .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-amino-2,2-dimethyl-3,4-dihydrochromen-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-6-7-13-11(8-10)12(17)9-16(4,5)20-13/h6-8,12H,9,17H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPDWGAJKLOGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

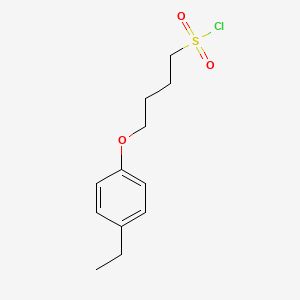

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)

![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)

![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)

![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)